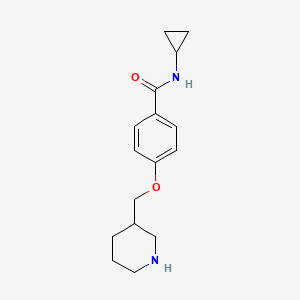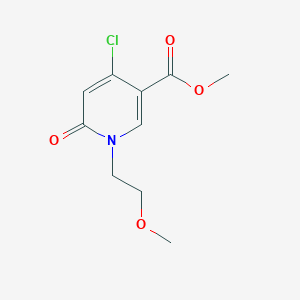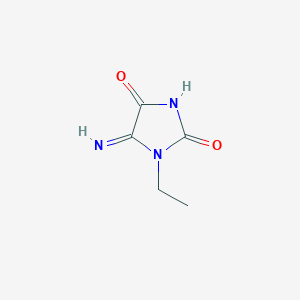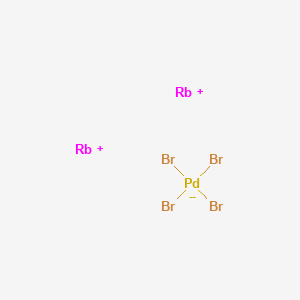![molecular formula C26H26N4 B12833596 1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) is a complex organic compound with the molecular formula C30H28N6 It is known for its unique structure, which consists of a biphenyl core linked to two N1-methylbenzene-1,4-diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Attachment of N1-Methylbenzene-1,4-Diamine Groups: The biphenyl core is then reacted with N1-methylbenzene-1,4-diamine under specific conditions to form the final compound. This step often involves the use of a catalyst such as palladium on carbon and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a catalyst and elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine compounds.
Scientific Research Applications
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Mechanism of Action
The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
- **N1,N1’-([1,1’-Biphenyl]-4,4
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine): Known for its biphenyl core and two N1-methylbenzene-1,4-diamine groups.
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-ethylbenzene-1,4-diamine): Similar structure but with ethyl groups instead of methyl groups.
Properties
Molecular Formula |
C26H26N4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H26N4/c1-29(25-15-7-21(27)8-16-25)23-11-3-19(4-12-23)20-5-13-24(14-6-20)30(2)26-17-9-22(28)10-18-26/h3-18H,27-28H2,1-2H3 |
InChI Key |
UHIXFUMVHZAVGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)

![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)

![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)


![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
